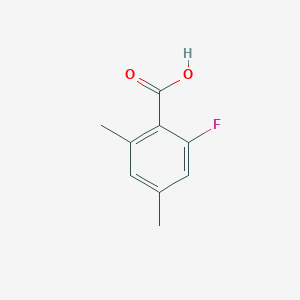

2-Fluoro-4,6-dimethylbenzoic acid

Description

Significance of Fluorinated Aromatic Carboxylic Acids in Modern Organic Chemistry

Fluorinated aromatic carboxylic acids are a cornerstone of modern organic chemistry, valued for the unique properties conferred by the fluorine atom. The introduction of fluorine into an organic molecule can significantly alter its physical, chemical, and biological characteristics. hokudai.ac.jp As the most electronegative element, fluorine's presence can modify a molecule's acidity, lipophilicity, and metabolic stability. These attributes are highly desirable in the development of pharmaceuticals, agrochemicals, and advanced functional materials. hokudai.ac.jpinnospk.com

In the pharmaceutical and agrochemical sectors, fluorination is a common strategy to enhance the efficacy of biologically active compounds. jscimedcentral.com The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways, thereby increasing a drug's bioavailability and in-vivo half-life. Furthermore, fluorinated benzoic acids are used as versatile building blocks and intermediates for the synthesis of more complex molecules. hokudai.ac.jpwiseguyreports.com Their utility also extends to material science, where they are used to create functional polymers and organic electronics. hokudai.ac.jp In oilfield applications, fluorobenzoic acids serve as important chemical tracers to analyze fluid flow paths in reservoirs. wiley.com

Historical Context of Benzoic Acid Derivatives in Scientific Inquiry

The study of benzoic acid and its derivatives is deeply rooted in the history of chemistry. Benzoic acid was first discovered in the 16th century through the dry distillation of gum benzoin. chemeurope.comwikipedia.orgnewworldencyclopedia.org However, it wasn't until 1832 that its structure was determined by Justus von Liebig and Friedrich Wöhler. chemeurope.comwikipedia.org This early research into benzoic acid was pivotal for understanding the nature of aromatic compounds.

Historically, the first industrial synthesis of benzoic acid involved the reaction of benzotrichloride (B165768) with calcium hydroxide, though this method produced chlorinated derivatives. chemeurope.comnewworldencyclopedia.org For human consumption, the compound was obtained by distilling gum benzoin. chemeurope.comnewworldencyclopedia.org Modern commercial production is achieved through the partial oxidation of toluene, a more environmentally friendly process that utilizes inexpensive raw materials. chemeurope.comnewworldencyclopedia.orgresearchgate.net For decades, benzoic acid derivatives have been used as food preservatives due to their antifungal properties, a discovery made by Salkowski in 1875. chemeurope.comwikipedia.org They are also crucial precursors for the synthesis of a wide range of organic substances, including dyes, plastics, and insect repellents. britannica.com

Scope and Research Trajectories of 2-Fluoro-4,6-dimethylbenzoic Acid

This compound is a specialized aromatic carboxylic acid that combines the structural features of both its parent compound, benzoic acid, and the unique properties of organofluorine compounds. Its primary role in contemporary research is as a chemical building block or synthetic intermediate. The specific arrangement of a fluorine atom and two methyl groups on the benzene (B151609) ring provides a distinct steric and electronic profile, making it a valuable component for creating complex target molecules.

While extensive published research on the specific applications of this compound is not widespread, its structure suggests its utility in areas where fine-tuning of molecular properties is critical. The market for related compounds, such as 2-Fluoro-4-methylbenzoic acid, is driven by demand from the pharmaceutical and agrochemical industries, where it is used as an intermediate in the synthesis of active ingredients. wiseguyreports.com Given its structural similarities, this compound is likely explored in similar contexts, particularly in drug discovery and medicinal chemistry, where precise substituent patterns are required to optimize interactions with biological targets.

Below are the key chemical properties of this compound.

| Property | Value |

|---|---|

| CAS Number | 1427418-27-6 |

| Molecular Formula | C9H9FO2 |

| Molecular Weight | 168.17 g/mol |

Properties

IUPAC Name |

2-fluoro-4,6-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBFBBGQEDURAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For derivatives of benzoic acid, DFT methods are frequently employed to explore electronic structure, molecular geometry, and spectroscopic characteristics. While specific DFT studies on 2-Fluoro-4,6-dimethylbenzoic acid are not extensively detailed in the public literature, analysis of closely related analogs like 2,4-dimethylbenzoic acid and other fluorinated benzoic acids allows for a well-grounded theoretical discussion. niscpr.res.inresearchgate.net

DFT calculations are typically performed using various functionals, such as B3LYP or CAM-B3LYP, paired with a suitable basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. niscpr.res.innih.gov These calculations can model the molecule in both the gas phase and in solution to understand environmental effects. nih.gov

The electronic properties of a molecule are fundamentally governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as the energy difference between them (the HOMO-LUMO gap) is a key indicator of chemical reactivity, kinetic stability, and optical properties. ekb.eg

For aromatic carboxylic acids, the HOMO is typically a π-orbital distributed across the benzene (B151609) ring, while the LUMO is often a π*-antibonding orbital. The substituent groups—in this case, a fluorine atom and two methyl groups—modulate the energies of these orbitals. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group, combined with the electron-donating character of the methyl groups, creates a complex electronic environment.

In a related compound, 4-(4-Fluoro-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, DFT calculations revealed a HOMO-LUMO energy gap of 4.34 eV. ekb.eg For 2,4-dimethylbenzoic acid, time-dependent DFT (TD-DFT) has been used to study its electronic properties. niscpr.res.innih.gov These studies help in understanding the electrophilic and nucleophilic characteristics of the molecule through analysis of the Molecular Electrostatic Potential (MEP). ekb.eg

Table 1: Representative Predicted Electronic Properties for Benzoic Acid Analogs

| Property | Value (Analog Compound) | Computational Method | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | 4.34 eV (for a fluorinated dimethyl dihydropyridine (B1217469) derivative) | DFT | ekb.eg |

The presence of the carboxylic acid group and the two ortho-methyl groups introduces significant steric hindrance in this compound. This "ortho effect" forces the carboxyl group to twist out of the plane of the benzene ring to minimize steric repulsion. nih.gov

Conformational analysis via DFT calculations can map the potential energy surface as a function of the dihedral angle between the carboxylic acid group and the aromatic ring. This analysis identifies the most stable (lowest energy) conformation and the energy barriers to rotation. For 2,6-dimethylbenzoic acid, this steric hindrance is known to significantly influence its acidity (pKa) compared to benzoic acid. nih.gov In the case of this compound, the fluorine atom adds another layer of electronic and steric influence. Computational models would predict a non-planar arrangement of the carboxyl group relative to the benzene ring as the global minimum energy structure.

DFT calculations are a reliable tool for predicting vibrational (IR, Raman) and nuclear magnetic resonance (NMR) spectra. niscpr.res.in

IR and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. niscpr.res.in For a related compound, 2,4-dimethylbenzoic acid, vibrational assignments were made by correlating experimental FT-IR and FT-Raman spectra with frequencies calculated using the B3LYP/6-311++G(d,p) level of theory. niscpr.res.in The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors. Such an analysis for this compound would allow for the precise assignment of vibrational modes, including the characteristic C=O stretching of the carboxylic acid, C-F stretching, and various ring vibrations.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. niscpr.res.innih.gov Calculations on 2,4-dimethylbenzoic acid have shown good agreement between predicted and experimental chemical shifts. niscpr.res.in For this compound, these calculations would be particularly useful in assigning the chemical shifts of the aromatic protons and carbons, which are influenced by the combined electronic effects of the fluoro and dimethyl substituents.

Table 2: Predicted Spectroscopic Data for 2,4-Dimethylbenzoic Acid (Analog)

| Spectrum | Method | Basis Set | Key Findings | Reference |

|---|---|---|---|---|

| FT-IR & FT-Raman | B3LYP | 6-311++G(d,p) | Good correlation between calculated and observed vibrational frequencies. | niscpr.res.in |

| ¹H & ¹³C NMR | GIAO / B3LYP | 6-311+G(d,p) | Calculated chemical shifts aid in the assignment of experimental spectra. | niscpr.res.in |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in detailing the step-by-step mechanisms of chemical reactions, including identifying intermediates and transition states.

Bulky carboxylic acids like 2,6-dimethylbenzoic acid are often used as ligands or additives in transition-metal-catalyzed reactions. nih.govnih.gov Computational studies on these reactions can elucidate the role of the acid. For instance, in a Pd-catalyzed C-H lactonization of 2,6-dimethylbenzoic acid, computational modeling revealed a stepwise intramolecular Sₙ2 nucleophilic substitution mechanism. acs.org The study identified the rate-limiting step as the C-O bond formation and highlighted the critical role of η³-(π-benzylic)-Pd and K⁺-O(carboxylic) interactions. acs.org

Similarly, in Rh(I)-catalyzed hydroarylation reactions, 2,6-dimethylbenzoic acid is used as a bulky additive to improve selectivity. nih.gov A plausible mechanism involves the coordination of the amide substrate to the rhodium center, followed by oxidative addition of the C-H bond and reductive elimination. nih.gov Computational analysis of the transition states in such a pathway involving this compound would clarify how the electronic and steric nature of the fluoro-substituted acid influences the reaction's energy profile and selectivity.

The solvent environment can dramatically influence reaction rates and mechanisms. Continuum solvation models, such as the SMD model, are often incorporated into DFT calculations to simulate the effects of a solvent. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this technique allow for a theoretical exploration of its dynamic behavior.

In the solid state, the molecules would be arranged in a crystal lattice, and their dynamic behavior would be more restricted. The primary motions would be vibrations of the atoms around their equilibrium positions in the crystal. The planarity of the benzene ring and the potential for intermolecular interactions, such as hydrogen bonding from the carboxylic acid group, would play a significant role in determining the packing of the molecules in the crystal and their vibrational modes.

The interactions of this compound with solvents and other molecules are dictated by its chemical structure. The carboxylic acid group is capable of forming strong hydrogen bonds, both as a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen). In protic solvents like water or alcohols, it would readily engage in hydrogen bonding. In aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO), it would primarily act as a hydrogen bond donor.

The fluorine atom, being highly electronegative, can participate in dipole-dipole interactions and can also act as a weak hydrogen bond acceptor. The two methyl groups are nonpolar and would primarily engage in weaker van der Waals interactions. The aromatic ring itself can participate in π-π stacking interactions with other aromatic molecules.

Computational studies on similar substituted benzoic acids have shown that the nature of the solvent significantly influences the self-association behavior of the acid molecules. ucl.ac.uk In apolar solvents, benzoic acid derivatives tend to form hydrogen-bonded dimers. ucl.ac.uk However, in solvents with a high hydrogen bond acceptor propensity, the solvent molecules can interact with the carboxylic group, disrupting the formation of these dimers. ucl.ac.uk

A hypothetical summary of the interaction types is presented in Table 1.

Table 1: Potential Intermolecular Interactions of this compound

| Functional Group | Predominant Interaction Type(s) | Interacting Partner Examples |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bonding, Dipole-Dipole | Water, Alcohols, DMSO, other acid molecules |

| Fluorine (-F) | Dipole-Dipole, Weak Hydrogen Bonding | Polar solvents, electron-deficient centers |

| Methyl (-CH3) | van der Waals forces | Nonpolar solvents, alkyl chains |

Structure-Property Relationship Studies via Computational Approaches

Quantum chemical calculations, particularly those using density functional theory (DFT), are widely employed to predict the reactivity and selectivity of chemical reactions. For benzoic acid derivatives, these methods can be used to model various reaction pathways and determine the most likely outcomes.

For instance, in reactions involving the functionalization of the C-H bonds on the aromatic ring, computational models can predict which position is most likely to react. nih.gov This is achieved by calculating the energies of the transition states for reactions at different positions. The position with the lowest transition state energy is predicted to be the most reactive. For this compound, the presence of the fluorine atom and the two methyl groups would significantly influence the electron density distribution in the aromatic ring, thereby directing incoming reactants to specific positions.

Computational methods have been successfully used to predict the regioselectivity of reactions on substituted benzoic acids. nih.gov By calculating a Boltzmann distribution of all accessible C-H activation transition states, it is possible to make accurate predictions about the selectivity of a reaction. nih.gov

Computational studies on fluorinated benzoic acids have provided detailed insights into these electronic effects. nih.gov DFT calculations can quantify the changes in electron density at different positions on the ring and on the carboxylic acid group. This information is crucial for understanding the acidity of the compound. The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of this compound compared to its non-fluorinated counterpart, 4,6-dimethylbenzoic acid. This is because the fluorine atom helps to stabilize the negative charge on the carboxylate anion formed upon deprotonation. researchgate.net

Studies on ortho-substituted fluorobenzoic acids have highlighted the complex interplay between the carboxylic group and the ortho halogen substituent, which influences the molecule's conformational landscape and chemical properties. uc.ptnih.gov

A summary of the predicted electronic influences of the substituents in this compound is provided in Table 2.

Chemical Reactivity and Mechanistic Organic Transformations

Electrophilic Aromatic Substitution Reactions of the Benzoic Acid Moiety

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) derivatives. The outcome of such reactions on 2-Fluoro-4,6-dimethylbenzoic acid is determined by the directing and activating or deactivating effects of the existing substituents.

The regioselectivity of EAS reactions on this compound is a complex interplay of electronic and steric factors. The fluorine, methyl, and carboxylic acid groups each exert a directing influence on incoming electrophiles.

Fluorine: As a halogen, fluorine is an ortho-, para-director.

Methyl Groups: Alkyl groups are also ortho-, para-directors.

Carboxylic Acid: The carboxyl group is a meta-director.

The positions on the aromatic ring are influenced by these groups as follows:

Position 3: Ortho to the fluorine and one methyl group, and meta to the other methyl group and the carboxylic acid.

Position 5: Para to the fluorine, ortho to a methyl group, and meta to the other methyl group and the carboxylic acid.

Considering the directing effects, the fluorine and methyl groups will direct incoming electrophiles to positions 3 and 5, while the carboxylic acid group directs to positions 3 and 5. Therefore, electrophilic attack is most likely to occur at these positions.

However, steric hindrance plays a crucial role. The presence of two methyl groups and a fluorine atom in close proximity to the remaining reactive sites (positions 3 and 5) creates significant steric crowding. This crowding can impede the approach of an electrophile, particularly a bulky one, thereby slowing down or even preventing the reaction. The ortho position to a substituent is generally more sterically hindered than the para position. In this case, both potential sites of substitution are ortho to at least one methyl group and the fluorine atom.

| Position | Directing Effects | Steric Hindrance |

| 3 | Ortho to F and CH₃; Meta to COOH and CH₃ | High |

| 5 | Para to F; Ortho to CH₃; Meta to COOH and CH₃ | High |

The rate of electrophilic aromatic substitution is governed by the electron-donating or electron-withdrawing nature of the substituents on the benzene ring.

Methyl Groups (-CH₃): These are activating groups that donate electron density to the aromatic ring through an inductive effect and hyperconjugation. This makes the ring more nucleophilic and thus more reactive towards electrophiles.

Fluoro Group (-F): Halogens are generally deactivating groups due to their strong electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. However, fluorine is the least deactivating of the halogens in this context.

Carboxylic Acid Group (-COOH): This is a strong deactivating group due to its electron-withdrawing resonance and inductive effects.

| Substituent | Effect on Ring | Directing Effect |

| -F | Deactivating (Inductive > Resonance) | Ortho, Para |

| -CH₃ | Activating (Inductive, Hyperconjugation) | Ortho, Para |

| -COOH | Strongly Deactivating (Resonance, Inductive) | Meta |

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. organic-chemistry.orglibretexts.org The reaction is an equilibrium process, and typically, an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com The rate of esterification can be influenced by steric hindrance around the carboxylic acid group. The presence of the ortho-fluoro and ortho-methyl groups can sterically hinder the approach of the alcohol, potentially requiring more forcing reaction conditions.

Amidation: Similarly, amides can be formed by reacting the carboxylic acid with an amine. Direct reaction requires high temperatures to drive off water. More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride (using reagents like thionyl chloride, SOCl₂) or an activated ester, which then readily reacts with an amine to form the amide. libretexts.org Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate the direct amidation of the carboxylic acid with an amine. researchgate.net

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from an aromatic ring is generally a difficult reaction. It typically requires high temperatures and often the presence of a catalyst, such as copper salts. googleapis.com The stability of the resulting aryl anion or aryl radical intermediate is a key factor. For simple benzoic acids, decarboxylation is not a facile process. However, the presence of certain substituents can influence the reaction. While there is no specific data for this compound, the general principles suggest that decarboxylation would be challenging under standard conditions. rwth-aachen.de More specialized methods, such as tandem reduction/decarboxylation pathways, have been developed for substituted aromatic carboxylic acids. rwth-aachen.de

Transformations at the Methyl Groups (e.g., Benzylic Functionalization)

The methyl groups on the aromatic ring are susceptible to reactions at the benzylic position. Benzylic C-H bonds are weaker than typical alkyl C-H bonds and can be functionalized through various methods.

Benzylic Halogenation: The methyl groups can undergo free radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This would lead to the formation of benzylic bromides, which are versatile intermediates for further nucleophilic substitution reactions.

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic methyl groups to carboxylic acids. If both methyl groups were to be oxidized, this would result in a tricarboxylic acid derivative. Selective oxidation of one methyl group would be challenging.

Benzylic Deprotonation: It is also possible to achieve C-H functionalization through benzylic deprotonation. rsc.org This involves the use of a strong base to generate a benzylic carbanion, which can then react with various electrophiles. rsc.org This method allows for the introduction of a wide range of functional groups at the benzylic position.

Cross-Coupling Reactions of Halogenated Benzoic Acid Derivatives

Halogenated benzoic acids, including derivatives of this compound, are versatile substrates in modern organic synthesis, particularly in the formation of new carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions. Two prominent examples of such reactions are the Suzuki-Miyaura coupling and decarboxylative cross-coupling.

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures, styrenes, and conjugated dienes. libretexts.org In this reaction, an organoboron compound (like a boronic acid or ester) couples with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com For a derivative of this compound to be used in this context, the carboxylic acid group would typically be converted into a more reactive leaving group (e.g., a bromide or iodide), or alternatively, the existing C-F bond could be activated under specific catalytic conditions, although this is generally more challenging.

Decarboxylative cross-coupling reactions offer a more direct route, utilizing the carboxylic acid moiety itself as a coupling partner with an organic halide. wikipedia.orgrsc.org This method is advantageous as it avoids the need for pre-functionalization to an organometallic reagent and uses relatively inexpensive carboxylic acids. wikipedia.org The reaction proceeds with the extrusion of carbon dioxide (CO2) to form a new C-C bond. wikipedia.org This strategy is highly relevant for aromatic carboxylic acids and has been developed using various catalytic systems, including palladium and copper. princeton.edu

Below is a table summarizing these key cross-coupling reactions as they apply to halogenated aromatic acids.

| Reaction Name | Organic Substrate 1 | Organic Substrate 2 | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura Coupling | Aryl Halide / Triflate | Arylboronic Acid | Pd(0) Catalyst, Base | Biaryl |

| Decarboxylative Coupling | Aromatic Carboxylic Acid | Aryl Halide | Pd or Cu Catalyst, Base, Oxidant | Biaryl |

Mechanistic Studies of Specific Transformations

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their scope. The catalytic cycles of both Suzuki-Miyaura and decarboxylative couplings have been subject to extensive study.

Mechanism of Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered on a palladium complex. libretexts.org The cycle consists of three primary steps: youtube.com

Oxidative Addition : A palladium(0) complex reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond. This forms a palladium(II) intermediate (Ar-Pd-X). libretexts.org

Transmetalation : The palladium(II) intermediate reacts with the organoboron species, which is activated by a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex (Ar-Pd-Ar'). youtube.com

Reductive Elimination : The diorganopalladium(II) complex eliminates the final coupled product (Ar-Ar'), which regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.orgyoutube.com

Mechanism of Decarboxylative Cross-Coupling

The mechanism of decarboxylative cross-coupling can vary depending on the specific catalytic system employed. For many palladium- and copper-catalyzed reactions, a proposed pathway involves the following key events: wikipedia.org

Salt Formation/Coordination : The carboxylic acid substrate coordinates to a metal center, often copper(I), to form a metal carboxylate.

Decarboxylation : The metal carboxylate undergoes decarboxylation (loss of CO2) to generate an aryl-metal intermediate (e.g., an aryl-copper species).

Redox Cycle/Transmetalation : In a bimetallic system (e.g., Pd/Cu), the aryl-copper intermediate can transmetalate its aryl group to a Pd(II) complex that has already undergone oxidative addition with the aryl halide partner. wikipedia.org

Reductive Elimination : The resulting diaryl-palladium(II) complex undergoes reductive elimination to yield the biaryl product and regenerate the active palladium catalyst. wikipedia.org

These mechanistic pathways highlight the versatility of transition metals in activating otherwise inert C-H, C-X, and C-COOH bonds to facilitate the construction of complex organic molecules.

Derivatives and Analogues: Rational Design and Synthesis

Synthesis of Substituted 2-Fluoro-4,6-dimethylbenzoic Acid Analogues

The synthesis of analogues of this compound can be achieved through various established organic chemistry reactions. The specific substitution patterns on the aromatic ring dictate the synthetic strategy.

One common approach involves the electrophilic aromatic substitution of a pre-existing dimethylbenzoic acid scaffold. For instance, the synthesis of a chlorinated analogue, 4-chloro-2,6-dimethylbenzoic acid, is typically achieved through the chlorination of 2,6-dimethylbenzoic acid using chlorine gas in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃). This catalyst activates the chlorine, facilitating regioselective substitution at the 4-position, which is para to the carboxylic acid and ortho to the two methyl groups.

Another adaptable strategy is the Friedel-Crafts acylation of a substituted toluene, followed by hydrolysis. A patented method for synthesizing 4-fluoro-2-methylbenzoic acid, an isomer of the target's core, starts with m-fluorotoluene and trichloroacetyl chloride. nih.gov These react under the influence of a Lewis acid catalyst (e.g., anhydrous aluminum trichloride) to produce an acylated intermediate. Subsequent hydrolysis under alkaline conditions, followed by acidification, yields a mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid, which can then be separated. nih.gov This general pathway could be adapted for this compound by starting with 3,5-dimethylfluorobenzene.

Furthermore, nucleophilic fluorination represents a powerful method for introducing fluorine into an aromatic ring. The synthesis of 2-fluorobenzoic acids has been demonstrated through the nucleophilic fluorination of 1-arylbenziodoxolones, which can be prepared from commercially available substituted iodobenzoic acids. scispace.com This approach could potentially be applied to a suitably substituted dimethyl iodobenzoic acid precursor to generate the desired fluoro-analogue.

The table below summarizes synthetic approaches for related substituted benzoic acids, which can inform the synthesis of diverse this compound analogues.

| Target Analogue | Starting Material(s) | Key Reaction Type | Reference |

| 4-Chloro-2,6-dimethylbenzoic acid | 2,6-Dimethylbenzoic acid, Chlorine | Electrophilic Aromatic Substitution (Chlorination) | |

| 4-Fluoro-2-methylbenzoic acid | m-Fluorotoluene, Trichloroacetyl chloride | Friedel-Crafts Acylation, Hydrolysis | nih.gov |

| 2-Fluorobenzoic acids | Substituted Iodobenzoic acids | Nucleophilic Fluorination (of 1-arylbenziodoxolones) | scispace.com |

Development of Bioisosteric Analogues of this compound

Bioisosteric replacement is a strategy used to swap one functional group for another with similar physicochemical properties to enhance a molecule's biological activity, selectivity, or metabolic profile. scispace.comdrughunter.com For this compound, both the fluorine atom and the carboxylic acid group are key targets for bioisosteric modification.

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry. tandfonline.com Fluorine's unique properties—small size (van der Waals radius of 1.47 Å), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow it to serve as a bioisostere for hydrogen atoms or hydroxyl groups. tandfonline.comacs.orgconsensus.app

Key Effects of Fluorine Substitution:

Metabolic Stability: The C-F bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes like cytochrome P450. tandfonline.comacs.org Placing fluorine at a known site of metabolic attack can block this process, thereby increasing the drug's half-life and bioavailability. tandfonline.comacs.org

Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of a molecule, leading to more favorable interactions with the target protein. tandfonline.comacs.org It can form hydrogen bonds and other polar interactions, potentially increasing the binding affinity of the compound. nih.gov

Physicochemical Properties: Fluorine substitution can modulate a molecule's lipophilicity, which affects its permeability across biological membranes. tandfonline.commdpi.com The introduction of fluorine can also alter the pKa (acidity) of nearby functional groups due to its strong electron-withdrawing nature. consensus.appmdpi.com This can be crucial for optimizing a drug's absorption and distribution.

While often beneficial, the effects of fluorine substitution are context-dependent and must be evaluated for each specific molecule and its biological target. nih.govtandfonline.com

The carboxylic acid group is a common feature in many drugs, often crucial for binding to a biological target through electrostatic or hydrogen bond interactions. nih.govscispace.com However, this group can also lead to poor metabolic stability, low membrane permeability due to its negative charge at physiological pH, and potential toxicity from the formation of reactive metabolites like acyl glucuronides. nih.govscispace.comdrughunter.com Replacing the carboxylic acid with a suitable bioisostere can mitigate these issues while preserving or enhancing biological activity. nih.govnih.gov

Several functional groups have been successfully employed as carboxylic acid surrogates. The choice of a bioisostere depends on matching key properties like acidity (pKa), size, geometry, and hydrogen bonding capability. nih.govcambridgemedchemconsulting.com

Common Carboxylic Acid Bioisosteres:

| Bioisostere | Key Properties and Rationale for Use | References |

| Tetrazole (5-substituted) | Acidity (pKa ≈ 4.5-4.9) is very similar to a carboxylic acid. The negative charge is delocalized over the five-membered ring. It is generally more metabolically stable and more lipophilic than the corresponding carboxylate. nih.govdrughunter.comacs.orgtandfonline.com | nih.govdrughunter.comacs.orgtandfonline.com |

| Acylsulfonamide | Possesses an acidic N-H proton with a pKa often in the range of 3.5-4.5, mimicking the acidity of carboxylic acids. They are capable of forming strong hydrogen bonds and are more resistant to metabolic glucuronidation. scispace.comdrughunter.comwikipedia.org | scispace.comdrughunter.comwikipedia.org |

| Hydroxamic Acid | Can act as a carboxylic acid surrogate, although it is also frequently used for its metal-chelating properties. It can participate in similar hydrogen bonding interactions. | nih.govnih.gov |

| 3-Hydroxyisoxazole | A planar, acidic heterocycle with a pKa value around 4-5, making it a suitable acidic mimic. | nih.gov |

The successful application of these bioisosteres is highly dependent on the specific drug-target interaction, and often a panel of different surrogates must be synthesized and tested to find the optimal replacement. nih.govrsc.org

Strategies for Diversity-Oriented Synthesis of Derivatives

Diversity-Oriented Synthesis (DOS) is a powerful approach used to create large collections of structurally diverse small molecules in an efficient manner. frontiersin.orgnih.govnih.gov Unlike target-oriented synthesis, which focuses on a single product, DOS aims to populate chemical space with a wide variety of scaffolds, which is particularly useful for discovering novel biological activities. frontiersin.orgnih.govscispace.com These strategies can be applied to the this compound scaffold to generate libraries of novel derivatives for screening.

Key principles of DOS include:

Scaffold Diversity: Generating a variety of core molecular skeletons. scispace.com

Stereochemical Diversity: Creating molecules with different three-dimensional arrangements. scispace.com

Appendage Diversity: Varying the substituents attached to the core scaffold. scispace.com

One of the most prominent strategies in DOS is the Build/Couple/Pair (B/C/P) approach. frontiersin.orgnih.govbeilstein-journals.org

Build Phase: A set of multifunctional building blocks is synthesized. For the target compound, this could involve creating variations of the benzoic acid core with different functional groups positioned for subsequent reactions. nih.govbeilstein-journals.org

Couple Phase: The building blocks are joined together in various combinations. This modularity allows for the rapid generation of a large number of intermediate compounds. frontiersin.orgbeilstein-journals.org

Pair Phase: The coupled intermediates undergo intramolecular reactions, where different functional groups within the same molecule react to form a variety of complex, often polycyclic, ring systems. This phase is crucial for generating skeletal diversity. beilstein-journals.orgacs.org

By applying DOS principles, a starting material like a functionalized this compound derivative can be elaborated into a library of compounds with diverse architectures, inspired by the complexity of natural products. nih.govrsc.orgrsc.org This allows for a broad exploration of structure-activity relationships and increases the probability of identifying new lead compounds. scispace.com

Applications in Organic Synthesis as a Building Block

In the field of organic synthesis, this compound serves as a key intermediate and functional moiety. Its distinct functional groups—a carboxylic acid for coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and methyl groups for steric influence—can be strategically exploited.

This compound is utilized as a foundational building block in the synthesis of more complex molecular architectures, particularly in the development of pharmaceuticals and agrochemicals. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, most notably amidation and esterification reactions.

For instance, analogous fluorinated benzoic acids are crucial intermediates in the synthesis of biologically active compounds like epidermal growth factor receptor (EGFR) inhibitors and other therapeutic agents ossila.com. The presence of the fluorine atom can enhance the binding affinity of a molecule to its target and improve its pharmacokinetic profile. The synthetic utility of related benzoic acid derivatives is well-documented, where the carboxyl group is converted into an amide or ester to link with other parts of a target molecule ossila.comguidechem.com.

Table 1: Synthetic Transformations of the Carboxyl Group

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Esterification | Alcohol, Acid/Base Catalyst | Ester |

| Amidation | Amine, Coupling Agent (e.g., Thionyl Chloride) | Amide |

These fundamental reactions allow chemists to incorporate the 2-fluoro-4,6-dimethylphenyl moiety into a larger molecular framework, leveraging its specific steric and electronic contributions to the final product's properties.

The carboxylic acid functional group in this compound can act as a directing group in transition-metal-catalyzed C-H bond functionalization. This strategy allows for the selective modification of C-H bonds at positions ortho to the directing group, providing an efficient route to substituted aromatic compounds that might be difficult to access through traditional methods.

Palladium-catalyzed C-H functionalization is a prominent example of this approach nih.gov. In a typical catalytic cycle, the carboxylic acid coordinates to the palladium center, forming a cyclometalated intermediate. This brings the metal catalyst into close proximity to the C-H bonds at the C2 and C6 positions of the benzene (B151609) ring. However, since the C2 and C6 positions are already substituted with fluorine and a methyl group, respectively, this specific molecule would direct functionalization to the C5 position if a different directing group were present, or it could influence reactions on other parts of a larger molecule it's incorporated into. The principle remains that weakly coordinating functional groups, like carboxylates, are powerful tools for achieving high site selectivity in C-H activation reactions nih.govdntb.gov.ua.

Key Features of Carboxylate-Directed C-H Activation:

Site Selectivity: Enables functionalization of otherwise unreactive C-H bonds ortho to the directing group.

Atom Economy: Avoids the need for pre-functionalized starting materials, making syntheses more efficient.

Versatility: Can be used for various transformations, including arylation, acetoxylation, and halogenation nih.gov.

Coordination Chemistry and Materials Science

The carboxylate group of this compound makes it an excellent ligand for coordinating with metal ions. This property is extensively used in coordination chemistry to create novel metal complexes and in materials science for the design of functional materials like Metal-Organic Frameworks (MOFs).

This compound, upon deprotonation, can coordinate to metal ions, including lanthanides, to form stable metal complexes. Research on analogous systems, such as 2-fluorobenzoic acid and various dimethylbenzoic acids, demonstrates that these ligands can coordinate to lanthanide ions (Ln³⁺) through their carboxylate groups in various modes (e.g., chelating bidentate, bridging bidentate) researchgate.netfrontiersin.org.

The introduction of other ligands, such as nitrogen-containing compounds like 5,5′-dimethyl-2,2′-bipyridine, can lead to the formation of multinuclear complexes with specific geometries and properties researchgate.netfrontiersin.orgnih.gov. The fluorine and methyl substituents on the benzoic acid ligand influence the crystal packing, thermal stability, and spectroscopic properties of the resulting complexes frontiersin.org.

Table 2: Examples of Lanthanide Complexes with Analogous Benzoic Acid Ligands

| Ligand | Metal Ion (Ln³⁺) | Ancillary Ligand | Resulting Complex Structure |

|---|---|---|---|

| 2-Fluorobenzoic acid | La, Pr, Nd, Sm, Gd, Dy, Ho, Er | 5,5′-DM-2,2′-bipy | Dinuclear, [Ln(2-FBA)₃(5,5′-DM-2,2′-bipy)]₂ researchgate.net |

| 2,4-Dimethylbenzoic acid | Pr, Nd, Sm, Eu, Gd | 5,5′-DM-2,2′-bipy | Dinuclear, [Ln(2,4-DMBA)₃(5,5′-DM-2,2′-bipy)]₂ frontiersin.orgnih.gov |

Fluorinated benzoic acids are widely used as organic linkers or modulators in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal nodes connected by organic linkers, creating porous structures with high surface areas . The inclusion of fluorine atoms in the MOF structure can impart desirable properties such as increased hydrophobicity (water repellency) and enhanced chemical stability nih.govresearchgate.netuh.edu.

This compound can be used as a linker to construct MOFs. The rigid aromatic core provides structural integrity, while the carboxylate group connects to the metal clusters. The fluoro and methyl groups line the pores of the resulting framework, tuning its properties. Fluorinated MOFs (F-MOFs) have shown significant promise in applications such as:

Gas Adsorption and Separation: The modified pore environment can lead to selective adsorption of certain gases, such as CO₂ or fluorocarbons nih.govmdpi.com.

Catalysis: The hydrophobic nature of F-MOFs can make them effective and reusable heterogeneous catalysts for organic reactions performed in aqueous solutions researchgate.net.

For example, the use of 2-fluorobenzoic acid as a modulator in the synthesis of holmium (Ho)-based MOFs led to the formation of frameworks with the UiO-66 structure, where fluorine atoms were incorporated into the metal cluster nih.govmdpi.com.

Lanthanide complexes are well-known for their unique luminescent properties, characterized by sharp, line-like emission bands. When this compound is used as a ligand in these complexes, it can function as an "antenna." The organic ligand absorbs ultraviolet light efficiently and transfers the energy to the central lanthanide ion, which then emits light at its characteristic wavelength (e.g., red for Europium, green for Terbium) researchgate.net. This process, known as the antenna effect, enhances the luminescence intensity of the lanthanide ion.

Studies on lanthanide complexes with similar ligands like 2-fluorobenzoic acid and 2,6-dimethylbenzoic acid have demonstrated characteristic lanthanide ion fluorescence researchgate.netresearchgate.net. These luminescent properties make such complexes promising candidates for use in various optical applications, including:

Fluorescent Probes and Sensors

Light-Emitting Devices

Organic Light-Emitting Diodes (OLEDs) google.com

The development of new luminescent materials is a key area of research, and fluorinated benzoxazole (B165842) derivatives, which share structural similarities, have also been investigated for their high fluorescence efficiency in both solution and solid-state, suggesting the potential of related fluorinated aromatic compounds in this field mdpi.com.

Applications in Advanced Chemical Research

Design of Herbicidal Agents

While specific research detailing the herbicidal activity of 2-Fluoro-4,6-dimethylbenzoic acid is not extensively documented in publicly available literature, its chemical structure suggests a strong potential for its application in the design of novel herbicidal agents. This potential is rooted in the known herbicidal properties of both benzoic acid derivatives and organofluorine compounds in agriculture. The strategic placement of a fluorine atom and two methyl groups on the benzoic acid scaffold could influence its efficacy, selectivity, and metabolic stability.

The introduction of fluorine into the molecular structure of agrochemicals has been a pivotal strategy in modern crop protection. researchgate.netnih.gov Fluorine's high electronegativity and small atomic size can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors. researchgate.net In many instances, the presence of fluorine can enhance the biological activity of a compound. nih.gov For instance, fluorinated herbicides have demonstrated high effectiveness, often with reduced environmental side effects. nih.gov The carbon-fluorine bond is exceptionally strong, which can increase the metabolic stability of the compound in plants and soil, potentially leading to a longer duration of action.

Benzoic acid and its derivatives are a well-established class of herbicides. mdpi.com These compounds often act as synthetic auxins, a class of plant growth regulators that can disrupt normal growth processes in susceptible plants, leading to their eventual death. The specific substitution pattern on the benzene (B151609) ring of benzoic acid is crucial in determining its herbicidal activity and selectivity.

The structure of this compound presents several features that are theoretically advantageous for herbicidal design:

Benzoic Acid Core: Provides the fundamental chemical scaffold known to exhibit herbicidal properties.

Fluorine Atom: The placement of a fluorine atom can enhance uptake by the plant, increase transport to the target site, and improve binding to the target protein. researchgate.net It can also block metabolic pathways that would otherwise deactivate the herbicide.

Methyl Groups: The two methyl groups at positions 4 and 6 can influence the molecule's shape and electronic properties. This can affect its interaction with the target site, potentially increasing its potency and selectivity for certain weed species while leaving crops unharmed.

The development of new herbicides often involves synthesizing and screening a library of compounds with systematic variations to a lead structure. Given the known benefits of fluorination and the established herbicidal action of benzoic acids, this compound represents a promising candidate for inclusion in such screening programs. Further research would be necessary to determine its specific mode of action, spectrum of activity against various weed species, and crop selectivity.

Table of Related Herbicidal Compounds

To provide context for the potential herbicidal application of this compound, the following table lists existing herbicides that are either benzoic acid derivatives or contain fluorine, illustrating the importance of these structural features in herbicide design.

| Compound Name | Chemical Class | Brief Description |

| Dicamba | Benzoic acid | A selective herbicide used to control broadleaf weeds in various crops. It functions as a synthetic auxin. cambridge.org |

| Chloramben | Benzoic acid | A selective, pre-emergence herbicide used to control annual grasses and broadleaf weeds. |

| 2,3,6-TBA | Benzoic acid | A pre-emergence herbicide effective against broadleaf weeds and some grasses. cambridge.org |

| Diflufenzopyr | Arylcarboxylic acid | An auxin transport inhibitor that enhances the activity of other herbicides. bcpcpesticidecompendium.org |

Emerging Research Areas and Future Perspectives

Novel Synthetic Methodologies for Benzoic Acid Analogues

The synthesis of benzoic acid analogues, including fluorinated variants, is a focal point of chemical research due to their significance as building blocks in medicinal chemistry and materials science. ossila.com Novel strategies are continuously being developed to enhance efficiency, diversity, and access to unique chemical structures.

One developing area is the use of lead-oriented synthesis (LOS), which focuses on creating libraries of diverse, three-dimensional compounds suitable for biological screening. whiterose.ac.uk This approach involves the generation of molecular scaffolds that can be further decorated to explore lead-like chemical space. whiterose.ac.uk For instance, a "stitching" annulation strategy has been employed for the synthesis of structurally diverse molecular scaffolds, which could be adapted for the creation of various benzoic acid derivatives. whiterose.ac.uk

Furthermore, high-throughput synthesis methods are being explored to rapidly generate libraries of diverse chemical probes. whiterose.ac.uk Rhodium-catalyzed carbenoid chemistry, for example, has been utilized in reaction arrays to produce a variety of chemical probes, some of which have demonstrated biological activity. whiterose.ac.uk The development of new solid-phase synthesis methods is also a key area of interest, aiming to streamline the production of complex molecules like oligonucleotides and oligo(disulfides) through iterative coupling reactions. au.dk

Advanced Computational Studies on Fluorinated Organic Compounds

Computational chemistry is playing an increasingly vital role in understanding the properties and reactivity of fluorinated organic compounds. nih.govnih.gov These methods provide deep insights that complement experimental findings and guide the design of new molecules with desired characteristics. rroij.com

Key Areas of Computational Investigation:

NMR Spectra Prediction: Density functional theory (DFT) is being used to accurately predict 19F NMR spectra for a wide range of fluorinated organic compounds. nih.gov This is particularly valuable for identifying reaction products, especially in complex mixtures where experimental analysis alone may be insufficient. nih.gov Computational predictions of NMR shifts for parent compounds and potential products offer a powerful tool for structural elucidation. nih.gov

Enzyme Inhibition Mechanisms: Computational modeling, including molecular docking simulations, helps to elucidate how fluorinated compounds interact with enzyme active sites. rroij.com These studies provide atomic-level details of binding modes and inhibition mechanisms, which is crucial for the rational design of potent and selective enzyme inhibitors. rroij.com

Protein-Ligand Interactions: Molecular simulations are essential for understanding the complex effects of fluorination on protein-ligand binding. nih.govacs.org These studies can dissect the various contributions of fluorine, such as its influence on molecular conformation, electrostatic potential, and interactions with water molecules within a binding pocket. nih.govacs.org Developing accurate force fields for fluorinated molecules is a critical aspect of this research, enabling more reliable predictions from molecular simulations. acs.org

Reaction Discovery: Computational tools are now being used not just to guide known reactions but to discover entirely new ones. asiaresearchnews.com For example, the artificial force induced reaction (AFIR) method has been used to screen for the viability of numerous reactions, leading to the successful development of new methods for adding fluorine atoms to molecules. asiaresearchnews.com

Exploration of New Applications in Functional Materials

The unique properties of fluorinated compounds, including 2-Fluoro-4,6-dimethylbenzoic acid and its derivatives, make them attractive candidates for the development of advanced functional materials.

One area of exploration is in the synthesis of Covalent Organic Frameworks (COFs). Substituted benzoic acids, including 4-fluoro substituted benzoic acids, have been used as catalysts in the synthesis of COF-300 colloids. researchgate.net Research has shown that these catalysts can influence the size and crystallinity of the resulting COF particles. researchgate.net The acid catalysts also play a role in the colloidal stabilization of the COF particles by protonating surface amine groups. researchgate.net This fundamental understanding of the role of benzoic acid derivatives in COF synthesis opens avenues for designing new functional porous materials with tailored properties. researchgate.net

Additionally, the structural characteristics of fluorinated benzoic acids lend themselves to the formation of specific crystalline structures. For example, 2-Fluoro-4-(methoxycarbonyl)benzoic acid forms classical carboxylate inversion dimers in its crystal structure, linked by hydrogen bonds. nih.govresearchgate.net The packing is further consolidated by C-H⋯F and C-H⋯O interactions. nih.govresearchgate.net Such well-defined solid-state structures are a key consideration in the design of materials with specific optical or electronic properties.

Interdisciplinary Research Integrating this compound Chemistry

The study of this compound and its analogues is increasingly situated at the intersection of multiple scientific disciplines, including organic synthesis, medicinal chemistry, materials science, and computational chemistry.

The development of novel aromatic compounds for therapeutic applications is a prime example of this interdisciplinary approach. For instance, new aromatic compounds are being investigated as potential inhibitors of glucose production in the liver, with applications in the treatment of diabetes. google.com The synthesis of these compounds often involves benzoic acid derivatives. google.com

Furthermore, the synthesis of building blocks for Active Pharmaceutical Ingredients (APIs) often utilizes fluorinated benzoic acids. ossila.com For example, 2-Fluoro-6-methylbenzoic acid is a key intermediate in the synthesis of an epidermal growth factor receptor (EGFR) inhibitor and the drug avacopan, which is used to treat a form of vasculitis. ossila.com

The integration of computational and experimental approaches is a hallmark of modern research in this area. rroij.com Computational studies can predict the biological activity and physicochemical properties of new compounds, guiding synthetic efforts toward the most promising candidates. rroij.comacs.org This synergy accelerates the discovery and development of new molecules for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Fluoro-4,6-dimethylbenzoic acid, and how do reaction conditions affect yield?

- Answer : Synthesis can involve halogenation or demethylation strategies. For example, directed halogenation using catalysts like NiCl₂ or NiBr₂ with triethylphosphite enables regioselective substitution at specific positions (e.g., bromination at the 6-position in 2-Fluoro-4,6-dibromoacetanilide derivatives) . Demethylation of methoxy precursors (e.g., 2-fluoro-4-methoxybenzoic acid) using BBr₃ in anhydrous conditions achieves high yields (~57%) . Purification via HPLC with acetic acid-methanol-water eluents or silica column chromatography ensures purity .

Q. How can researchers verify the purity and structural integrity of this compound?

- Answer : Combine CHN elemental analysis with spectroscopic techniques:

- UV-Vis spectroscopy to confirm conjugation patterns (e.g., λmax shifts in azo derivatives) .

- HPLC with C18 columns for purity assessment .

- Silica gel chromatography for isolating intermediates (e.g., using ethyl acetate-petroleum ether gradients) .

Q. What are the key challenges in synthesizing fluorinated benzoic acid derivatives?

- Answer : Fluorine’s electron-withdrawing effects can hinder electrophilic substitution. Regioselectivity is controlled by steric and electronic factors—e.g., meta-directing fluorine substituents may require directing groups (e.g., acylated amines) to achieve ortho-substitution . Side reactions like over-halogenation are mitigated by optimizing catalyst ratios (e.g., NiCl₂) and reaction temperatures .

Advanced Research Questions

Q. How does regioselectivity in halogenation of this compound derivatives vary with substituent positioning?

- Answer : Substituents at the 4- and 6-positions create steric hindrance, directing electrophiles to the less hindered 2-position. For example, in 2-Fluoro-4,6-dibromoacetanilide, bromination occurs exclusively at the 6-position due to the acetylated amine’s ortho-directing effect . Computational modeling (e.g., DFT) can predict regioselectivity by analyzing charge distribution and steric maps.

Q. What mechanistic insights explain the biological interactions of this compound derivatives?

- Answer : The carboxylate group enables hydrogen bonding with biological targets (e.g., enzymes), while fluorine enhances lipophilicity and membrane permeability. Studies on bromo-difluorobenzoic acid analogs show interactions with macromolecules via π-stacking (aromatic rings) and halogen bonding (C-F groups) . Assays like SPR or ITC quantify binding affinities under physiological pH and ionic strength conditions.

Q. How do contradictory data on reaction yields in fluorinated benzoic acid synthesis arise, and how can they be resolved?

- Answer : Discrepancies often stem from variations in catalyst purity, solvent polarity, or moisture levels. For instance, BBr₃-mediated demethylation requires strict anhydrous conditions; trace water reduces yields from ~57% to <30% . Reproducibility is improved by standardizing reaction protocols (e.g., glovebox techniques) and validating intermediates via <sup>19</sup>F NMR to track fluorine retention .

Methodological Guidance

Q. What analytical strategies differentiate this compound from its structural analogs?

- Answer :

- <sup>1</sup>H/<sup>19</sup>F NMR : Methyl groups (δ ~2.3 ppm) and fluorine coupling patterns distinguish positional isomers .

- Mass spectrometry (HRMS) : Exact mass (e.g., C₉H₉FO₂: 168.0586) confirms molecular formula .

- X-ray crystallography : Resolves spatial arrangement of substituents in single crystals .

Q. How can researchers design experiments to study the stability of this compound under varying pH conditions?

- Answer : Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.